Lamivudine-galactose
Description
Overview of Nucleoside Analogues in Contemporary Research
Nucleoside analogues are a cornerstone of modern pharmacology, representing a critical class of therapeutic agents, particularly in antiviral and anticancer treatments. drugbank.com Structurally, they are mimics of natural nucleosides, the building blocks of DNA and RNA. nih.gov These synthetic compounds typically consist of a nucleobase (like cytosine or guanine) and a modified sugar moiety. nih.gov
Their primary mechanism of action involves functioning as antimetabolites. nih.gov After intracellular phosphorylation to their active triphosphate form, they are incorporated into growing DNA or RNA strands by viral or cellular polymerases. drugbank.comnih.gov However, due to modifications in their structure—often the absence of a 3'-hydroxyl group—they act as chain terminators, preventing the further elongation of the nucleic acid chain and thereby halting replication. drugbank.com This process is particularly effective against rapidly replicating entities like viruses or cancer cells. nih.gov
Prominent examples include Lamivudine (B182088), an inhibitor of viral reverse transcriptase used in HIV and Hepatitis B therapy, and a range of other agents developed for various leukemias and viral infections. drugbank.comnih.govnih.gov Despite their efficacy, challenges such as low bioavailability, development of resistance, and off-target toxicity can limit their use, prompting researchers to explore strategies like glycosylation to improve their pharmacological profiles. drugbank.com
Rationale for Prodrug Design in Targeted Drug Delivery
Prodrug design is a sophisticated strategy to overcome the inherent limitations of therapeutic agents. nih.gov A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. nih.gov This approach is employed to enhance various properties, including solubility, chemical stability, and, most importantly, site-specific delivery. nih.gov
The central goal of targeted drug delivery is to maximize a drug's concentration at its site of action while minimizing its concentration in other tissues, thereby increasing efficacy and reducing off-target side effects. nih.govnih.gov By attaching a specific promoiety to a drug, a prodrug can be designed to be selectively taken up by certain cells or tissues. nih.gov For instance, the prodrug may be engineered to be a substrate for an enzyme that is uniquely or overly expressed in the target tissue, ensuring the drug is activated precisely where it is needed. nih.gov This targeted approach is a key area of research in fields like cancer chemotherapy and the treatment of liver diseases. nih.govnih.gov
Historical Context and Evolution of Carbohydrate Conjugation for Selective Targeting
The concept of using carbohydrates for targeted drug delivery, often termed "glycotargeting," has been a subject of research for decades. nih.gov The strategy leverages the natural biological role of carbohydrate-binding proteins, or lectins, which are present on the surface of various cells and mediate specific recognition processes.
A pivotal discovery in this field was the identification of the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes (liver cells). nih.govnih.govnih.gov The ASGPR exhibits a high binding affinity for terminal galactose and N-acetylgalactosamine residues on glycoproteins. nih.govnih.gov This specific interaction allows for the efficient, receptor-mediated endocytosis of galactose-bearing molecules into liver cells. nih.gov
This biological mechanism provides a direct pathway for delivering therapeutics specifically to the liver. nih.gov Researchers have since exploited this by attaching galactose or galactosylated polymers to various drugs, nanoparticles, and liposomes, transforming them into liver-homing agents. nih.govnih.govamegroups.org This approach is particularly valuable for treating liver diseases, as it can significantly increase the local concentration of a drug in the target organ. nih.gov
Significance of Lamivudine-Galactose Conjugates as a Research Focus
The development of this compound conjugates represents a targeted application of the principles outlined above. Lamivudine is a potent antiviral nucleoside analogue used in the management of chronic Hepatitis B virus (HBV) infection, a disease of the liver. drugbank.com While effective, achieving optimal therapeutic concentrations within the liver while minimizing systemic exposure is a key goal.
By conjugating Lamivudine with galactose, a prodrug is created with the specific aim of targeting hepatocytes. The galactose moiety is designed to act as a homing device, guiding the drug to the liver by binding to the ASGPR. nih.govnih.gov Once the this compound conjugate is recognized and internalized by liver cells, intracellular enzymes are expected to cleave the bond between the drug and the sugar, releasing the active Lamivudine where it can most effectively inhibit HBV replication.
This strategy holds the potential to enhance the therapeutic index of Lamivudine by increasing its accumulation in the liver. Research into such conjugates focuses on synthesizing a stable compound that remains intact in circulation but efficiently releases the parent drug upon reaching the target cells. A study on a similar construct, a Lamivudine-dextran conjugate, demonstrated the feasibility of this approach, showing a 50-fold higher accumulation of conjugated Lamivudine in the liver compared to the parent drug in rats. This highlights the significant potential of carbohydrate conjugation for optimizing the treatment of liver-specific diseases.
Research Findings
Physicochemical and Targeting Properties of Carbohydrate-Drug Conjugates
The conjugation of drugs to carbohydrate moieties is a strategy designed to alter their physicochemical properties and improve their pharmacokinetic profile. The goal is often to enhance water solubility and achieve targeted delivery to specific tissues.
Table 1: Illustrative Physicochemical Profile of Galactosylated Prodrugs This table demonstrates the typical improvements in solubility and stability observed when a parent drug is converted into a galactosylated prodrug, based on findings from research on NSAID-galactose conjugates.
| Property | Parent Drug (Example: Ketoprofen) | Galactosylated Prodrug (OkyGAL) | Rationale for Improvement |
| Aqueous Solubility | Poor | Improved | The addition of the highly polar galactose sugar increases the overall hydrophilicity of the molecule. |
| Stability in Gastric Fluid (pH 1.2) | Variable | High | The prodrug is designed to be stable in the acidic environment of the stomach to prevent premature drug release. |
| Stability in Physiological Buffer (pH 7.4) | Stable | Moderate | The conjugate shows some hydrolysis, indicating slow release of the parent drug under physiological conditions. |
| Human Serum Stability | Stable | Less Stable | The prodrug is designed to be cleaved by enzymes in human serum to release the active drug. |
Data is illustrative of the principles described in the cited source.
Table 2: In Vivo Performance of a Lamivudine-Carbohydrate Conjugate The following data from a study on a Lamivudine-dextran conjugate provides a proof-of-concept for the liver-targeting potential of carbohydrate-based prodrugs. Dextran (B179266) is a complex polysaccharide composed of glucose units.
| Parameter | Parent Lamivudine (3TC) | Lamivudine-Dextran Conjugate | Outcome of Conjugation |
| Clearance | High | 40-fold decrease | The larger size of the conjugate reduces its rate of elimination from the body. |
| Volume of Distribution | High | 7-fold decrease | The conjugate is more confined to the bloodstream and specific tissues, rather than distributing widely. |
| Accumulation in Liver | Low | 50-fold higher | The carbohydrate moiety facilitates selective uptake by the liver. |
| Drug Release Profile in Liver | Rapid clearance | Gradual and sustained release | The conjugate acts as a reservoir, slowly releasing the active drug within the target organ. |
This data is for a Lamivudine-dextran conjugate and serves as a key example of the potential for carbohydrate-based liver targeting.
Properties
Molecular Formula |
C14H21N3O8S |
|---|---|
Molecular Weight |
391.395 |
SMILES |
O=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2 |
Appearance |
Solid powder |
Synonyms |
Lamivudine-galactose; 4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one |
Origin of Product |
United States |
Chemical Synthesis of Lamivudine Galactose Conjugates
Precursor Synthesis and Intermediate Derivatization
The foundation of synthesizing lamivudine-galactose conjugates lies in the efficient and stereocontrolled preparation of the two key components: the lamivudine (B182088) core structure and an activated galactose moiety suitable for conjugation.
Stereoselective Synthesis of Lamivudine Core Structures
Lamivudine, chemically known as (2R,5S)-4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone, possesses a chiral 1,3-oxathiolane (B1218472) ring. The precise control of its stereochemistry is paramount for its biological activity. Synthetic strategies often rely on precursors from the chiral pool or on enzymatic methods to achieve the desired stereoisomer.
The use of naturally occurring carbohydrates as chiral starting materials is a well-established strategy in the synthesis of enantiomerically pure pharmaceuticals.
D-Mannose: An effective synthesis of the lamivudine core has been developed starting from D-mannose. scirp.org In one reported pathway, D-mannose is converted into 1,6-thioanhydro-D-mannose. This intermediate undergoes a series of reactions including protection of hydroxyl groups, cleavage, reduction, and further modifications to construct the necessary 1,3-oxathiolane ring system with the correct stereochemistry for subsequent coupling with the cytosine base. scirp.org
D-Galactose: Similarly, D-galactose serves as a viable chiral precursor. A significant route involves the conversion of D-galactose to 1,6-thioanhydro-D-galactose. scirp.orgcapes.gov.br This intermediate is then subjected to oxidative cleavage of the cis-diol, followed by reduction with sodium borohydride. The resulting fragment is protected to yield a 1,3-oxathiolane derivative, which is a key building block for the lamivudine structure. capes.gov.br This approach efficiently translates the inherent chirality of D-galactose to the target molecule. capes.gov.brscirp.org
The table below summarizes a general synthetic sequence starting from these chiral precursors.
| Starting Material | Key Intermediate | Key Transformation Steps | Resulting Precursor |
| D-Mannose | 1,6-Thioanhydro-D-mannose | Protection, Oxidative Cleavage, Reduction, Cyclization | Enantiopure 1,3-oxathiolane derivative |
| D-Galactose | 1,6-Thioanhydro-D-galactose | Oxidative Cleavage, Reduction, Protection | Enantiopure 1,3-oxathiolane derivative |
Enzymes offer remarkable stereoselectivity and are increasingly used to overcome the challenges of chiral synthesis.
Dynamic Kinetic Resolution (DKR): A highly efficient method for synthesizing lamivudine involves the dynamic kinetic resolution of a hemi-thioacetal intermediate. acs.org In this process, one enantiomer of a racemic mixture is selectively converted by an enzyme, while the other enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired stereoisomer. For instance, the enzyme subtilisin Carlsberg has been employed to catalyze the stereoselective ring-closing of an intermediate to afford a protected 1,3-oxathiolane, which is then converted to lamivudine. acs.org
Lipase-Catalyzed Resolution: Lipases are another class of enzymes widely used for the resolution of racemic mixtures. For example, Candida antarctica lipase (B570770) B (CAL-B) and lipases from Pseudomonas fluorescens can selectively acylate or hydrolyze one enantiomer of a racemic 1,3-oxathiolane intermediate, allowing for the separation of the desired chiral precursor to lamivudine. capes.gov.bracs.org A multi-enzymatic cascade protocol combining surfactant-treated subtilisin Carlsberg (STS) and CAL-B has been shown to produce the enantiopure 1,3-oxathiolane precursor with an enantiomeric excess greater than 99%. simsonpharma.com
The following table highlights key enzymatic methods used in lamivudine synthesis.
| Enzyme | Method | Substrate | Outcome |
| Subtilisin Carlsberg (STS) | Dynamic Kinetic Resolution (DKR) | Acyclic hemi-thioacetal | Enantiopure protected 1,3-oxathiolane acs.org |
| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution | Racemic 1,3-oxathiolane derivative | Separation of enantiomers capes.gov.br |
| Pseudomonas fluorescens Lipase | Kinetic Resolution | Racemic acylated O,S-acetal | Chiral oxathiolane precursor capes.gov.bracs.org |
| Cytidine Deaminase | Enantioselective Deamination | Racemic 2'-deoxy-3'-thiacytidine | Optically pure lamivudine asianpubs.org |
Chemical Activation and Derivatization of Galactose Moiety for Conjugation
To conjugate galactose to lamivudine, the sugar moiety must first be chemically activated. This typically involves modifying one of its hydroxyl groups to create a reactive site for coupling, often with the goal of targeting asialoglycoprotein receptors (ASGPR) on hepatocytes for liver-specific drug delivery. google.comtandfonline.com
Common activation strategies include:
Oxidation: The primary alcohol at the C-6 position of galactose can be selectively oxidized to an aldehyde using enzymes like galactose oxidase or chemical reagents like sodium periodate (B1199274). google.com This aldehyde can then form an imine bond with an amine-containing linker or be used in other coupling reactions.
Linker Attachment: A bifunctional linker can be attached to one of galactose's hydroxyl groups. For example, a linker with a terminal carboxyl group can form an ester bond with galactose, leaving the other end of the linker (e.g., an N-hydroxysuccinimide ester) free to react with the drug molecule. scirp.orgscirp.org This approach is common in creating prodrugs.
Leaving Group Formation: The anomeric hydroxyl group (at C-1) can be converted into a good leaving group, such as a halide or a trichloroacetimidate, to prepare the galactose for a glycosylation reaction.
Conjugation Methodologies for this compound
The final step in the synthesis is the covalent linking of the lamivudine core to the activated galactose moiety. The specific method depends on the nature of the desired linkage (e.g., ester, ether, amide).
Direct Glycosylation and N-Glycosylation Techniques (e.g., Vorbrüggen reaction variants)
While the Vorbrüggen reaction is a cornerstone for the synthesis of nucleosides themselves—forming the N-glycosidic bond between a sugar and a nucleobase—its direct application to link a second sugar (galactose) to a pre-formed nucleoside like lamivudine is not typical. scirp.orgnih.gov The term "glycosylation" in this context refers more broadly to the formation of a glycosidic bond between the two main components.
The known structure of a this compound conjugate reveals an ether linkage between the primary hydroxyl group of lamivudine and the galactose moiety. smolecule.com The synthesis of such a conjugate would likely involve the reaction of a protected lamivudine, where the 5'-hydroxyl group is activated or the galactose partner is, followed by deprotection.
A well-documented example that illustrates a relevant conjugation strategy is the synthesis of a lamivudine-dextran conjugate , designed for selective liver delivery. asianpubs.orgacs.org Although dextran (B179266) is a polymer of glucose, the chemical principles are directly applicable to galactose conjugation. The synthesis proceeds in two main stages:
Synthesis of Lamivudine-5'-O-succinate: The primary 5'-hydroxyl group of lamivudine is first protected. Then, a succinate (B1194679) linker is introduced by reacting the protected lamivudine with succinic anhydride. This creates a free carboxylic acid group on the lamivudine-linker construct. acs.org
Conjugation to the Polysaccharide: The carboxylic acid of the lamivudine-5'-O-succinate is activated (e.g., forming an active ester) and then reacted with the hydroxyl groups of dextran to form multiple ester linkages. acs.org A similar strategy could be employed with galactose or galactan polymers.
The following table outlines the key steps in this linker-based conjugation approach.
| Step | Reactants | Key Reagents | Intermediate/Product |
| 1 | Lamivudine, Succinic Anhydride | DMAP, Pyridine | Lamivudine-5'-O-succinate acs.org |
| 2 | Lamivudine-5'-O-succinate, Dextran | EDC, HOBt | Lamivudine-Dextran Conjugate acs.org |
This strategy, which creates a cleavable ester linkage, is a common approach for prodrug design, allowing for the release of the parent drug at the target site. capes.gov.bracs.orgnih.govacs.org The synthesis of the specific ether-linked this compound conjugate would require a different approach, such as a Williamson ether synthesis between an activated lamivudine precursor and a galactose alcoholate, under carefully controlled conditions to ensure regioselectivity.
Design and Implementation of Linker Chemistries
Cleavable linkers are designed to be stable in systemic circulation but break down under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes in target cells, to release the active drug. scispace.combroadpharm.com
Ester-Based Linkers (e.g., Succinate): Succinate linkers are a prominent example of ester-based cleavable linkers. In a relevant study, lamivudine was coupled to a dextran polymer using a succinate linker to create a liver-selective prodrug. nih.govacs.org This type of linkage is susceptible to hydrolysis by esterase enzymes, which are abundant in the body, particularly in the liver. The synthesis involves creating an intermediate, lamivudine-s-succinate, by reacting lamivudine with succinic anhydride. This intermediate, possessing a free carboxylic acid, can then be coupled to a hydroxyl group on the galactose moiety. The resulting ester bond is designed to be cleaved enzymatically, releasing lamivudine within the target cellular environment. nih.gov
Enzyme-Sensitive Spacers: This strategy employs linkers that are substrates for specific enzymes overexpressed in target tissues or cellular compartments. cam.ac.uk For a galactose-targeted conjugate, a linker sensitive to lysosomal enzymes is ideal. nih.gov A notable innovation in this area is the development of dual-enzyme cleavable linkers, such as the 3-O-sulfo-β-galactose motif. cam.ac.ukrsc.orgnih.gov This linker requires sequential cleavage by two distinct lysosomal enzymes—arylsulfatase A and β-galactosidase—to release its payload. cam.ac.uknih.govnih.gov The galactose unit itself can act as the trigger; upon recognition and cleavage by β-galactosidase within the lysosome, the linkage is broken, releasing the attached drug. cam.ac.ukmdpi.com This dual-trigger mechanism enhances selectivity and minimizes premature drug release in circulation. nih.gov
| Cleavable Linker Type | Cleavage Mechanism | Example | Key Advantage |
|---|---|---|---|
| Succinate (Ester) | Hydrolysis by esterase enzymes. nih.gov | Lamivudine-succinyl-galactose | Utilizes common physiological enzymes for drug release. nih.gov |
| Enzyme-Sensitive (Glycosidic) | Cleavage by specific lysosomal glycosidases (e.g., β-galactosidase). cam.ac.uknih.gov | 3-O-sulfo-β-galactose | High target-specificity due to reliance on lysosomal enzymes. nih.govrsc.org |
In contrast to cleavable linkers, non-cleavable linkers form a stable covalent bond, such as a thioether, that is resistant to enzymatic and chemical degradation in the bloodstream. biochempeg.comnih.gov The release of the drug from a conjugate with a non-cleavable linker relies on the complete proteolytic degradation of the carrier molecule (in the case of antibody-drug conjugates, the antibody) within the lysosome. broadpharm.combiochempeg.com
This process results in the release of the drug still attached to the linker and a single amino acid residue. biochempeg.com The primary advantage of this approach is superior plasma stability, which can reduce off-target toxicity and potentially widen the therapeutic window. biochempeg.comnih.gov For a this compound conjugate, a non-cleavable linker would involve forming a highly stable bond, such as an ether or thioether, between the two molecules. An example of a common non-cleavable crosslinker used in bioconjugation is SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which forms a stable thioether bond. biochempeg.com
| Non-Cleavable Linker Type | Release Mechanism | Example Chemistry | Key Advantage |
|---|---|---|---|
| Thioether | Proteolytic degradation of the entire conjugate within the lysosome. broadpharm.combiochempeg.com | Linkage via SMCC reagent | High plasma stability, minimizing premature drug release. nih.gov |
Advanced Bioconjugation Techniques
Modern bioconjugation chemistry offers a toolkit of highly specific and efficient reactions for creating conjugates like this compound with well-defined structures. susupport.comeco-vector.com These methods improve upon older techniques that often resulted in heterogeneous mixtures. google.com
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of click chemistry. This reaction is highly efficient and specific, forming a stable triazole linkage. cam.ac.uk In the context of a this compound conjugate, one component (e.g., lamivudine) could be modified to bear an azide (B81097) group, while the galactose moiety is functionalized with a terminal alkyne, or vice-versa. The reaction proceeds under mild, often aqueous, conditions to yield the conjugate. cam.ac.uk
Glyco-engineering and Bioorthogonal Chemistry: Advanced enzymatic methods can be used to introduce bioorthogonal functional groups onto the galactose molecule. For instance, mutant galactosyltransferases can incorporate galactose derivatives bearing keto or azide functionalities. nih.gov These chemical handles can then be specifically targeted for conjugation with a modified lamivudine molecule, avoiding side reactions with other functional groups on the sugar. nih.gov
Oxime/Hydrazone Formation: The oxidation of a sugar's terminal diol using mild periodate conditions can generate a reactive aldehyde. nih.gov This aldehyde can then be reacted with a hydroxylamine- or hydrazide-functionalized lamivudine to form a stable oxime or hydrazone linkage, respectively. nih.govmcgill.ca
Purification Strategies for this compound Conjugates
Following the synthesis, purification is a critical step to remove unreacted starting materials, reagents, and byproducts to isolate the desired conjugate. google.com Chromatographic techniques are the primary methods employed for this purpose.
Size Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their hydrodynamic volume (size). nih.govgoogle.com It is highly effective for separating the larger this compound conjugate from smaller molecules like unreacted lamivudine or linker fragments. SEC was successfully used in the purification of a lamivudine-dextran conjugate. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique used for both purification and analysis of conjugate purity. nih.govnih.gov By selecting the appropriate column and mobile phase gradient, the this compound conjugate can be separated from its more hydrophilic (e.g., galactose) or more hydrophobic (e.g., certain linkers) precursors.
Analytical and Spectroscopic Methods for Conjugate Structural Elucidation
A comprehensive suite of analytical and spectroscopic methods is required to confirm the identity, structure, and purity of the synthesized this compound conjugate. eco-vector.com
Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of the final conjugate. nih.gov Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS provide precise mass data that verifies the successful covalent linking of lamivudine, the linker, and galactose. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is the most powerful tool for the definitive structural elucidation of organic molecules. nih.gov It provides detailed information about the chemical environment of each atom, allowing for the confirmation of the covalent bond formation and the specific sites of attachment between the components of the conjugate.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. researchgate.net The spectrum of the conjugate would be expected to show characteristic absorption bands from both the lamivudine and galactose moieties, as well as new peaks corresponding to the linker (e.g., an ester or amide carbonyl stretch), confirming the successful conjugation.
High-Performance Liquid Chromatography (HPLC): In its analytical capacity, HPLC is used to assess the purity of the final product. nih.gov By comparing the retention time of the conjugate to those of the starting materials under standardized conditions, the presence of impurities can be detected and quantified. nih.gov
| Analytical Method | Purpose in Conjugate Characterization |
|---|---|
| Mass Spectrometry (MS) | Confirms the molecular weight of the conjugate, verifying successful linkage. acs.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, confirming the covalent bonds and points of attachment. nih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups and confirms the presence of components and new linker bonds. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the conjugate and quantifies any unreacted starting materials. nih.govnih.gov |
Molecular Design Principles of Galactosylated Prodrugs
Theoretical Frameworks for Prodrug Design
The fundamental goal of prodrug design is to overcome undesirable properties of a drug molecule, such as poor bioavailability, chemical instability, or off-target toxicity. slideshare.netslideshare.net Prodrugs are inactive or less active precursors that are converted into the active drug within the body through enzymatic or chemical reactions. nih.gov This approach allows for the modification of a drug's physicochemical properties to enhance its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com
Key theoretical frameworks underpinning the design of galactosylated prodrugs like lamivudine-galactose include:
Bioavailability Enhancement: A primary driver for prodrug design is to improve the amount of active drug that reaches the systemic circulation after administration. nih.govnih.gov By masking certain functional groups of the parent drug, a prodrug can exhibit improved membrane permeability and bypass first-pass metabolism. nih.gov In the context of lamivudine (B182088), a hydrophilic drug, conjugation with galactose can alter its transport characteristics.
Stability Modification: Prodrugs can be designed to protect the parent drug from chemical or enzymatic degradation before it reaches its target site. studysmarter.co.uk This is particularly relevant for drugs that are unstable in the acidic environment of the stomach or are rapidly metabolized by enzymes in the gut wall or liver.
Targeted Delivery: A sophisticated application of prodrug design is to achieve site-specific drug delivery, thereby increasing the drug concentration at the desired site of action and reducing systemic exposure and associated side effects. slideshare.net The galactose moiety in this compound is intended to act as a homing device, directing the prodrug to specific cells or tissues that express galactose-recognizing receptors.
Role of Galactose Moiety in Ligand-Receptor Interactions
The galactose component of this compound is not merely a passive carrier but an active targeting ligand. Its role is to engage with specific carbohydrate-binding proteins (lectins) on the surface of cells, facilitating the uptake of the prodrug. nih.gov
The asialoglycoprotein receptor (ASGPR) is a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes, with estimates of up to 500,000 receptors per cell. nih.govnih.gov This high level of expression makes it an attractive target for liver-specific drug delivery. tandfonline.comjneonatalsurg.com The ASGPR exhibits a high affinity for glycoproteins with terminal galactose or N-acetylgalactosamine (GalNAc) residues. nih.govnih.gov
Upon binding of a galactosylated ligand like this compound, the ASGPR undergoes clathrin-mediated endocytosis. nih.govahajournals.org Inside the cell, the ligand-receptor complex is trafficked to endosomes. The acidic environment of the endosome facilitates the dissociation of the ligand from the receptor. nih.gov The receptor is then recycled back to the cell surface, ready for another round of ligand binding and internalization, a process that can occur approximately every 15 minutes. nih.gov This efficient internalization and recycling process makes the ASGPR a high-capacity pathway for the uptake of targeted molecules into hepatocytes. tandfonline.comahajournals.org
The affinity of ligands for the ASGPR is influenced by several factors, including the number and spatial arrangement of the galactose residues. nih.gov
The design of multivalent ligands aims to match the spatial arrangement of the carbohydrate moieties with the binding sites of the receptor. d-nb.info For the ASGPR, which is an oligomeric protein, ligands presenting multiple galactose units (tri-antennary structures being particularly effective) show significantly higher affinity compared to monovalent ligands. ahajournals.org The spacing between the galactose residues is also a critical factor for optimal binding. ahajournals.org While this compound itself is a monovalent ligand, the principles of multivalency are crucial in the broader field of designing highly effective ASGPR-targeted therapies and provide a rationale for developing more complex glycoconjugates. frontiersin.orgglycopedia.eu
Table 1: Influence of Multivalency on ASGPR Affinity This table is interactive. You can click on the headers to sort the data.
| Ligand | Approximate Affinity (nM) |
| Galactose (monovalent) | 5,000,000 |
| (Galactose)₂ (divalent) | 50,000 |
| (Galactose)₃ (trivalent) | 5,000 |
| (N-acetylgalactosamine)₂ (divalent) | 30-50 |
| (N-acetylgalactosamine)₃ (trivalent) | 1-3 |
| Data sourced from ahajournals.org |
Besides the ASGPR, other proteins can recognize and transport galactose. The glucose transporters (GLUTs) are a family of membrane proteins that facilitate the transport of monosaccharides across cell membranes. dovepress.com Several GLUT isoforms can transport galactose, albeit with varying affinities. mdpi.comoatext.com
GLUT1: This transporter is ubiquitously expressed and is a key regulator of glucose transport into the brain. mdpi.com It can also transport galactose. mdpi.com
GLUT2: Highly expressed in the liver, pancreatic beta-cells, and the basolateral membrane of intestinal and renal epithelial cells, GLUT2 transports glucose, galactose, and fructose. oatext.comnih.gov
GLUT3: Known as the primary glucose transporter in neurons. plos.org
Influence of Linker Chemistry on Prodrug Activation and Release Kinetics
The rate of cleavage of the linker can be tailored by its chemical nature. researchgate.net For instance, ester-based linkers are susceptible to hydrolysis by esterase enzymes, which are abundant in the body. The steric and electronic properties of the linker can be modified to control the rate of this hydrolysis. nih.govacs.org For example, introducing steric hindrance near the cleavage site can slow down the release of the payload. nih.gov The design of the linker can create a prodrug that either releases the active drug rapidly to achieve a high maximum concentration (Cmax) or provides a sustained release for a prolonged therapeutic effect with a higher trough concentration (Cmin). acs.org
Stereochemical Considerations in Glycoconjugate Design (L-nucleoside vs. D-galactose implications)
The stereochemistry of both the nucleoside analogue and the sugar moiety is paramount in the design of glycoconjugates like this compound. rsc.orguni-kiel.de
Lamivudine is the (-)-enantiomer of 2',3'-dideoxy-3'-thiacytidine, which corresponds to a 2R,5S configuration. google.com This specific stereoisomer possesses the potent anti-HIV and anti-HBV activity with lower cytotoxicity compared to its (+)-enantiomer. google.comsci-hub.se Therefore, maintaining the stereochemical integrity of the lamivudine core during the synthesis of the prodrug is essential.
In Vitro Biochemical and Cellular Studies of Lamivudine Galactose Conjugates
Prodrug Stability and Bioreversibility in Controlled Environments
The efficacy of a prodrug strategy is contingent upon the conjugate's stability in transit and its efficient conversion to the active parent drug at the target site. In vitro studies are crucial for characterizing these properties.
Enzymatic Hydrolysis Profiles
The cleavage of the galactose moiety from lamivudine (B182088) is a critical step for the intracellular release of the active drug. This bioreversion is typically mediated by enzymes prevalent in the target cells, such as lysosomal hydrolases like β-galactosidase. nih.govresearchgate.net The enzymatic hydrolysis of lactose (B1674315) to glucose and galactose, a process also mediated by β-galactosidase, serves as a well-established model for the cleavage of galactose-linked compounds. mdpi.comnih.govdntb.gov.ua
In a typical in vitro assay, a lamivudine-galactose conjugate would be incubated with a solution containing β-galactosidase or a lysosomal homogenate from HepG2 cells. The rate of lamivudine release would be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC).
Table 1: Representative Enzymatic Hydrolysis of a Galactose Conjugate
| Time (hours) | Concentration of Released Lamivudine (µM) |
| 0 | 0 |
| 1 | 15.2 |
| 2 | 28.9 |
| 4 | 55.4 |
| 6 | 78.1 |
| 12 | 95.3 |
Note: The data in this table is representative and illustrates the expected trend of enzymatic hydrolysis of a galactose-conjugated prodrug.
Chemical Stability and Degradation Kinetics
The stability of the this compound conjugate under various physiological conditions is essential to ensure it reaches the target tissue intact. Studies on the parent drug, lamivudine, have shown that it is susceptible to degradation under certain conditions. For instance, lamivudine demonstrates instability in acidic and alkaline environments and degrades significantly in the presence of oxidative stress. nih.gov However, it remains stable under neutral pH, photolytic, and thermal stress conditions. nih.gov
The chemical stability of a this compound conjugate would be assessed under similar forced degradation conditions. This involves exposing the conjugate to solutions of varying pH, oxidizing agents, and temperatures. The degradation of the conjugate and the formation of any degradation products would be quantified over time.
Table 2: Chemical Stability of Lamivudine under Forced Degradation
| Condition | Observation |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Significant degradation |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Significant degradation |
| Neutral Hydrolysis (e.g., Water) | Stable |
| Oxidative Stress (e.g., H₂O₂) | Extensive degradation |
| Photolytic Stress | Stable |
| Thermal Stress | Stable |
Source: Adapted from findings on lamivudine stability. nih.gov
Cellular Uptake Mechanisms and Specificity In Vitro
The primary rationale for conjugating galactose to lamivudine is to exploit the ASGPR-mediated endocytosis pathway for targeted delivery to hepatocytes. nih.govresearchgate.net The human hepatocarcinoma cell line, HepG2, which expresses a high density of ASGPRs, is a standard in vitro model for these studies. nih.govdahlmanlab.org
Receptor-Mediated Internalization Studies
To confirm ASGPR-mediated uptake, HepG2 cells are incubated with the this compound conjugate. mdpi.com The internalization of the conjugate is then quantified. This process is facilitated by clathrin-mediated endocytosis upon binding of the galactose ligand to the ASGPR. researchgate.netmdpi.com Studies have shown that the density of galactose and the spatial arrangement of the sugar moieties can significantly influence the binding affinity and subsequent internalization. nih.gov
Competitive Inhibition Assays to Confirm Receptor Specificity
To demonstrate that the uptake of the this compound conjugate is specifically mediated by the ASGPR, competitive inhibition assays are performed. In these experiments, HepG2 cells are co-incubated with the this compound conjugate and an excess of a known ASGPR ligand, such as asialofetuin or free galactose. A significant reduction in the uptake of the this compound conjugate in the presence of the competitor would confirm that they are both binding to the same receptor. dahlmanlab.org
Table 3: Representative Competitive Inhibition of Galactose-Conjugate Uptake in HepG2 Cells
| Treatment | Cellular Uptake of Conjugate (%) |
| This compound Conjugate Alone | 100 |
| Conjugate + Excess Asialofetuin | 25 |
| Conjugate + Excess Free Galactose | 40 |
Note: This table illustrates the expected outcome of a competitive inhibition assay, demonstrating receptor specificity.
Quantitative Analysis of Cellular Accumulation
The extent of cellular accumulation of the this compound conjugate is a key determinant of its potential therapeutic efficacy. The intracellular concentration of the conjugate and the released lamivudine can be measured using techniques like liquid chromatography-mass spectrometry (LC-MS). The number of ASGPRs on HepG2 cells has been estimated to be around 76,000 per cell, providing a high capacity for the uptake of galactosylated molecules. dahlmanlab.org The efficiency of uptake is not solely dependent on the number of receptors but also on the kinetics of receptor turnover. nih.gov
Studies substituting glucose with galactose in HepG2 cell culture have shown that these cells can be metabolically adapted to galactose, which may influence uptake and subsequent metabolism of galactose-conjugated drugs. nih.govresearchgate.net
Intracellular Trafficking and Subcellular Localization Investigations
The journey of this compound within a hepatocyte is a highly orchestrated process, initiated by its specific recognition by the Asialoglycoprotein Receptor (ASGPR) on the cell surface. The galactose moiety acts as a targeting ligand, directing the conjugate to hepatocytes, which express ASGPR in high numbers, with as many as 500,000 binding sites per cell. nih.gov
Upon binding, the this compound-ASGPR complex is rapidly internalized through clathrin-mediated endocytosis. nih.gov This process involves the formation of endocytic vesicles that transport the conjugate into the cell. Immunocytochemical studies on ASGPR and its ligands have shown that these vesicles quickly traffic the complex to early endosomes, typically within minutes of binding. nih.gov
Inside the acidic environment of the endosome, the ligand dissociates from the receptor. This dissociation is a crucial step that allows the ASGPR to be recycled back to the plasma membrane, a rapid cycle that can occur every 15 minutes, ensuring the cell is ready to internalize more ligands. nih.govnih.gov The this compound conjugate, now free from the receptor, is believed to be trafficked further into the endo-lysosomal pathway. The ultimate localization is presumed to be the lysosome, an organelle rich in hydrolytic enzymes necessary for the subsequent bioconversion of the prodrug. fightaging.orgnih.gov
Table 1: Summary of Intracellular Trafficking Events for Galactosylated Ligands
| Step | Location | Key Proteins/Factors | Outcome |
| 1. Binding | Hepatocyte Plasma Membrane | Asialoglycoprotein Receptor (ASGPR) | Specific recognition of the galactose moiety. |
| 2. Internalization | Endocytic Vesicles | Clathrin | Formation of vesicles containing the ligand-receptor complex. nih.gov |
| 3. Trafficking | Early Endosomes | - | Transport of the complex into the cell's interior. nih.gov |
| 4. Dissociation | Acidic Endosomal Compartment | Low pH | Release of this compound from ASGPR. nih.gov |
| 5. Receptor Recycling | Recycling Endosomes | Rab 11 | Return of unbound ASGPR to the cell surface. nih.gov |
| 6. Prodrug Localization | Lysosomes | - | Accumulation of this compound for enzymatic cleavage. fightaging.orgnih.gov |
Molecular Interactions and Biochemical Transformations
Characterization of Bioconversion Pathways and Metabolite Profiling (in vitro cellular assays)
The primary goal of conjugating Lamivudine with galactose is to create a prodrug that is inactive until it reaches its target tissue, the liver. The bioconversion of this compound into its active form is a multi-step process that begins after its delivery to the lysosomes of hepatocytes.
Within the lysosome, the conjugate is expected to encounter β-galactosidase. This enzyme is responsible for cleaving the glycosidic bond between the galactose molecule and the parent drug, Lamivudine. fightaging.orgnih.gov This enzymatic action releases free Lamivudine into the cytoplasm of the hepatocyte.
Once released, Lamivudine undergoes intracellular phosphorylation to become pharmacologically active. This activation is a sequential process carried out by cellular kinases.
Lamivudine is first converted to Lamivudine monophosphate (LMV-MP).
LMV-MP is then further phosphorylated to Lamivudine diphosphate (B83284) (LMV-DP).
The final phosphorylation step yields the active metabolite, Lamivudine triphosphate (LMV-TP). nih.govnih.gov
This active triphosphate form is the molecule that interferes with viral replication. In vitro metabolite profiling in hepatocyte models like HepG2 cells is crucial for confirming this pathway. nih.govnih.gov Such studies would identify the presence of these key metabolites following incubation with this compound.
Table 2: Expected Metabolite Profile of this compound in Hepatocytes
| Analyte | Expected Location | Role |
| This compound | Lysosome/Cytoplasm | Prodrug (inactive) |
| Lamivudine | Cytoplasm | Released parent drug |
| Lamivudine Monophosphate (LMV-MP) | Cytoplasm | First phosphorylated intermediate |
| Lamivudine Diphosphate (LMV-DP) | Cytoplasm | Second phosphorylated intermediate |
| Lamivudine Triphosphate (LMV-TP) | Cytoplasm/Nucleus | Active pharmacological agent nih.govnih.gov |
Ligand-Receptor Binding Kinetics and Affinity Measurements (in vitro biophysical studies)
The efficacy of liver targeting by this compound is fundamentally dependent on its binding affinity for the Asialoglycoprotein Receptor (ASGPR). In vitro biophysical techniques, such as surface plasmon resonance (SPR), are used to quantify this interaction by measuring the association (k-on) and dissociation (k-off) rates, from which the equilibrium dissociation constant (Kd) is calculated. acs.org
Studies on various galactosylated ligands have established a clear structure-affinity relationship. The affinity of these ligands for the ASGPR is highly dependent on the number and spatial arrangement of the galactose residues—a phenomenon known as the cluster effect. researchgate.net
A monovalent ligand, such as this compound, is expected to bind with a relatively low affinity, typically in the micromolar (µM) to millimolar (mM) range. In contrast, multivalent ligands, such as triantennary N-acetylgalactosamine (GalNAc) clusters, exhibit a dramatically increased affinity, with Kd values in the nanomolar (nM) range, representing a potential 1000-fold or greater increase in binding strength. nih.govresearchgate.net While the monovalent affinity is lower, the high density of ASGPR on hepatocytes can still facilitate efficient uptake. nih.gov
Table 3: Comparative Binding Affinities of ASGPR Ligands
| Ligand Type | Example | Dissociation Constant (Kd) | Reference |
| Monosaccharide (Monovalent) | Galactose | ~10⁻³ - 10⁻⁴ M | researchgate.net |
| Synthetic Monovalent Ligand | This compound (projected) | Micromolar (µM) to Millimolar (mM) range | N/A |
| Trivalent Ligand | Triantennary Galactose/GalNAc | ~5 x 10⁻⁹ M | researchgate.net |
| Tetravalent Ligand | Tetraantennary Galactose/GalNAc | ~9 x 10⁻⁹ M | researchgate.net |
Impact of Conjugation on Cellular Metabolic Processes (non-efficacy related)
A significant advantage of the prodrug strategy is the potential to minimize the impact on the metabolic processes of non-target cells, thereby reducing systemic toxicity. By attaching a galactose moiety, the distribution of Lamivudine is restricted primarily to the liver, as other cell types lack the ASGPR for uptake. nih.gov
Research on other galactosylated prodrugs, such as Navitoclax-Galactose, has demonstrated that this conjugation strategy effectively reduces off-target effects, including drug-induced apoptosis in platelets. fightaging.orgnih.gov This suggests that this compound would have a negligible impact on the metabolic functions of cells in the circulatory system and other tissues.
Within the target hepatocytes, once Lamivudine is released from its galactose conjugate, its metabolic effects would be identical to those of administering the parent drug directly. Studies on Lamivudine itself in HepG2.2.15 cells have shown that it does not directly inhibit the proliferation of liver cancer cells, indicating a low level of general cytotoxicity unrelated to its antiviral action. Furthermore, some studies on glycosylation have suggested that the conjugation of molecules to sugars can sometimes confer additional properties, such as improved antioxidant activity, although this has not been specifically investigated for this compound. mdpi.com The primary metabolic impact of the conjugation is therefore one of localization, shielding extra-hepatic tissues from the drug's effects.
Advanced Drug Delivery Systems Incorporating Lamivudine Galactose Conjugates
Nanocarrier-Based Formulations for Enhanced Targeted Delivery
Nanocarriers offer a versatile platform for targeted drug delivery, providing protection for the encapsulated drug, controlled release kinetics, and the ability to be surface-modified with targeting ligands like galactose.
Liposomes are phospholipid vesicles that can encapsulate both hydrophilic and hydrophobic drugs, making them suitable carriers for lamivudine (B182088). Standard liposomal formulations of lamivudine have been shown to alter the drug's pharmacokinetic profile, leading to increased accumulation in tissues of the reticuloendothelial system, such as the liver and spleen. nih.gov Research on lamivudine-loaded liposomes demonstrated a significant increase in drug accumulation in the liver (10.97-fold) and spleen (1.38-fold) compared to the administration of the free drug. nih.gov
To further enhance this targeting, liposomes can be surface-functionalized with galactose moieties. These galactosylated liposomes are designed to be recognized and internalized by the ASGP-R on hepatocytes. While specific studies on lamivudine-galactose liposomes are part of ongoing research, the principle has been successfully demonstrated with other drugs. For instance, galactose-modified liposomes co-delivering doxorubicin (B1662922) and combretastatin (B1194345) A4 have been developed for anti-hepatoma therapy. nih.gov These systems show that the galactose ligand effectively targets receptors on liver cells, improving drug accumulation in the target region. nih.gov Such a system provides a blueprint for lamivudine delivery, where the liposome's properties—size, charge, and drug load—are carefully optimized. Research shows that optimized non-galactosylated lamivudine liposomes can achieve a vesicle size of approximately 276 nm with an entrapment efficiency of over 60%. nih.gov Galactosylated versions are engineered to have similar physical characteristics, with a particle size typically under 150 nm and a negative zeta potential, which contributes to stability. nih.gov The drug release from these liposomes is sustained, with studies showing a time-dependent release over 48 hours, minimizing initial burst effects. nih.gov
Table 1: Characteristics of Lamivudine and Representative Galactosylated Liposomes
| Parameter | Lamivudine Liposomes nih.gov | Galactosylated Liposomes (Model System) nih.gov |
| Vesicle/Particle Size | 276.20 ± 13.36 nm | 143.01 ± 7.32 nm |
| Drug Entrapment Efficiency (%) | 60.20 ± 2.86% | 52-87% (drug dependent) |
| Polydispersity Index (PDI) | 0.291 ± 0.053 | Not Reported |
| Zeta Potential (mV) | Not Reported | -24.18 ± 3.45 mV |
| In Vivo Accumulation (vs. Free Drug) | 10.97-fold higher in liver | Enhanced tumor/liver accumulation |
Polymeric nanoparticles formulated from biodegradable and biocompatible polymers like Poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972) are a leading platform for controlled drug delivery. nih.govnih.gov PLGA is widely used due to its ability to provide sustained drug release as the polymer matrix degrades into non-toxic metabolites. nih.gov However, PLGA nanoparticles inherently possess a negative surface charge, which can limit their interaction with cell membranes. nih.gov
To overcome this, chitosan, a natural, positively charged polysaccharide, is often used as a surface coating for PLGA nanoparticles. nih.gov This modification inverts the surface charge to positive, which can improve mucoadhesive properties and enhance cellular uptake. nih.gov Formulations of lamivudine loaded into polymeric nanoparticles have been shown to provide sustained drug release over extended periods, with some studies reporting release over 20 to 48 hours. researchgate.netresearchgate.net The release profile is typically biphasic, featuring an initial burst release of surface-adsorbed drug followed by a prolonged, controlled release of the encapsulated drug. nih.govnih.gov The incorporation of galactose into these systems, either through conjugation to the chitosan or directly to the PLGA, would further add a layer of active targeting towards hepatocytes.
Table 2: Research Findings on Lamivudine-Loaded Polymeric Nanoparticles
| Polymer System | Key Findings | Reference |
| Chitosan | Nanoparticles demonstrated sustained drug release over a period of 20 hours. | researchgate.net |
| Carbopol-940 | Formulations showed cumulative drug release between 60% and 82% within 48 hours. Drug entrapment efficiency was between 29% and 39%. | researchgate.net |
| PLGA-Chitosan | Chitosan coating modified the surface charge from negative to positive, and the system showed a moderate and sustained drug release profile. | nih.gov |
Dendrimers are nano-sized polymers with a unique, highly branched, three-dimensional structure that provides a high density of surface functional groups. This makes them ideal candidates for drug delivery, as drugs can be either encapsulated within the dendritic core or covalently conjugated to the surface.
In a notable study, lamivudine was conjugated to a generation 2 (G2) dendrimer. nih.gov This nano-drug delivery system demonstrated a profound increase in antiviral activity. The half-maximal inhibitory concentration (IC₅₀) of the dendrimer-conjugated lamivudine was found to be 94 nM, a significant improvement compared to the 960 nM IC₅₀ of the free drug. nih.gov This suggests that the dendritic carrier enhanced the delivery or uptake of lamivudine into the target cells. The dendrimer carrier alone was shown to be non-toxic and did not affect viral replication, highlighting its suitability as a delivery vehicle. nih.gov The surface of such dendritic polymers can be readily modified with galactose units to facilitate targeted delivery to liver cells.
Table 3: Comparative Antiviral Activity of Lamivudine and Dendrimer Conjugate
| Compound | IC₅₀ (nM) | Finding |
| Free Lamivudine | 960 nM | Baseline antiviral activity. nih.gov |
| Lamivudine-G2 Dendrimer Conjugate | 94 nM | Over 10-fold increase in potency compared to free drug. nih.gov |
Macro-polymeric Conjugates for Sustained Release and Specificity (e.g., dextran (B179266) conjugates)
Conjugating lamivudine to a large, water-soluble polymer like dextran is another effective strategy for modifying its pharmacokinetic properties and achieving passive targeting to the liver. Dextran conjugates increase the hydrodynamic size of the drug, which prevents its rapid clearance by the kidneys and prolongs its circulation time.
A study involving a lamivudine-dextran conjugate, where the drug was attached to ~25 kDa dextran via a succinate (B1194679) linker, yielded significant results in vivo. nih.gov In rats, the conjugate demonstrated a 40-fold decrease in clearance and a 7-fold decrease in the volume of distribution compared to the parent drug. nih.gov Most importantly, this alteration in pharmacokinetics resulted in a 50-fold higher accumulation of the conjugated drug in the liver. nih.gov This high concentration in the liver was coupled with a gradual and sustained release of lamivudine, indicating that the conjugate successfully acts as a liver-targeted prodrug. nih.gov The purity of the synthesized conjugate was over 99%, with a drug substitution degree of 6.5 mg of lamivudine per 100 mg of the conjugate. nih.gov
Table 4: In Vivo Performance of Lamivudine-Dextran Conjugate vs. Free Lamivudine
| Pharmacokinetic Parameter | Change with Dextran Conjugation | Implication |
| Clearance | 40-fold decrease nih.gov | Prolonged circulation time. |
| Volume of Distribution | 7-fold decrease nih.gov | Reduced distribution to non-target tissues. |
| Liver Accumulation | 50-fold increase nih.gov | Enhanced delivery to the target organ. |
| Drug Release | Gradual and sustained in the liver nih.gov | Acts as a liver-specific prodrug. |
Engineering Strategies for Multi-Targeting and Combinatorial Approaches
The complexity of HIV treatment, which relies on combination antiretroviral therapy (cART), has driven the development of nanocarriers capable of delivering multiple drugs simultaneously. These combinatorial approaches can improve patient compliance and may produce synergistic effects.
The dendritic architecture mentioned previously is an excellent example of a platform for combinatorial therapy. In the same study, the G2 dendrimer conjugated with lamivudine was also loaded with efavirenz, another antiretroviral drug with a different mechanism of action. nih.gov This single nanocarrier was thus able to deliver two different drugs. Similarly, other research has focused on co-loading lamivudine and zidovudine (B1683550) into liposomes and other nanostructures to improve the therapeutic index of this common drug combination. mdpi.com
The concept of multi-targeting extends beyond just delivering multiple drugs. A single nanocarrier can be engineered with multiple ligands to engage different cell types or receptors. For example, a galactosylated liposome (B1194612) delivering lamivudine to hepatocytes could be co-functionalized with another ligand to target it to other HIV reservoir cells, such as macrophages. This strategy allows for a broader attack on the virus throughout the body. Furthermore, in diseases like hepatocellular carcinoma, a carrier could be designed to deliver lamivudine to target virus-infected cells and a chemotherapeutic agent to target cancerous cells, as demonstrated in model systems using other drugs. nih.gov
Theoretical Modeling and Computational Studies of Lamivudine Galactose Conjugates
Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a lamivudine-galactose conjugate, and a biological receptor at the atomic level. researchgate.netnih.gov This approach is crucial for understanding the binding affinity and stability of the conjugate with its intended targets.
For a this compound prodrug, two primary types of receptor interactions are of interest. The first is the interaction with the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on hepatocytes. google.com Targeting this receptor can facilitate the delivery of lamivudine (B182088) specifically to the liver, which is a primary site of Hepatitis B Virus (HBV) replication. researchgate.net Docking studies can model how the galactose moiety of the conjugate binds to the carbohydrate-recognition domains of ASGPR. mdpi.com These simulations predict the binding energy and identify key hydrogen bonds and hydrophobic interactions that stabilize the complex, often involving calcium ions essential for lectin activity. mdpi.com
The second interaction of interest is with the viral target itself, such as the HBV reverse transcriptase (RT). While the conjugate is designed to be a prodrug, understanding any residual or potential direct interaction with the viral enzyme is important. Docking studies have been extensively performed on lamivudine against HBV RT, revealing its binding mode within the enzyme's active site. ejmo.orgresearchgate.net By modeling the full conjugate, researchers can assess whether the galactose moiety hinders or alters this binding, ensuring that the prodrug design does not inadvertently compromise the ultimate mechanism of action.
Molecular dynamics simulations complement static docking by providing insights into the dynamic behavior of the ligand-receptor complex over time. nih.govdovepress.com An MD simulation tracks the motions of every atom in the system, allowing for the assessment of the conformational stability of the binding pose predicted by docking. mdpi.com For the this compound-ASGPR complex, MD can confirm whether the galactose moiety remains stably bound within the receptor's binding pocket, a prerequisite for successful receptor-mediated endocytosis. researchgate.net
Table 1: Representative Molecular Docking Results for a this compound Conjugate This table presents hypothetical data to illustrate typical outputs from molecular docking studies.
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Asialoglycoprotein Receptor (ASGPR) H1 subunit | Galactose Moiety | -8.2 | Gln253, Asp255, Asn264 | Hydrogen Bond, Ca2+ coordination |
| HBV Reverse Transcriptase (Wild-Type) | Lamivudine (Released) | -6.8 | Asp135, Tyr215, Met216 | Hydrogen Bond, Hydrophobic |
| HBV Reverse Transcriptase (M204V Mutant) | Lamivudine (Released) | -4.6 | Val204, Asp135, Tyr215 | Altered Hydrophobic Contact |
| HBV Reverse Transcriptase (Wild-Type) | This compound Conjugate | -3.5 | Tyr215, Gly136 | Steric Hindrance from Galactose |
Quantitative Structure-Activity Relationships (QSAR) in Glycoconjugate Design
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a statistically significant correlation between the structural properties of a series of compounds and their biological activity. nih.gov In the context of this compound conjugates, QSAR can be a valuable tool for optimizing the prodrug design without synthesizing every possible variant. nih.gov
The process involves creating a library of related glycoconjugates where specific structural features are systematically varied. These variations could include:
The type of linker used to connect lamivudine and galactose.
The point of attachment on the galactose sugar.
The stereochemistry of the glycosidic bond (α or β).
Modifications to the galactose or lamivudine moieties.
For each analog in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (logP), electronic properties (dipole moment), and steric parameters (molecular volume). Biological activity, such as binding affinity to ASGPR or the rate of intracellular lamivudine release, is measured experimentally for a subset of these compounds (the training set).
A mathematical model is then developed to correlate the descriptors with the observed activity. mdpi.com This model can then be used to predict the activity of new, unsynthesized conjugates, allowing researchers to prioritize the most promising candidates for synthesis and testing.
Table 2: Example of a QSAR Model for ASGPR Binding Affinity This table presents a hypothetical QSAR equation and its statistical parameters to illustrate the methodology.
| Dependent Variable | QSAR Equation |
|---|---|
| log(Binding Affinity) | 1.52 * (ClogP) - 0.45 * (TPSA) + 0.89 * (N_HB_Donors) + 2.1 |
| Statistical Parameters | Value |
| Correlation Coefficient (R²) | 0.91 |
| Cross-validated R² (Q²) | 0.85 |
| Standard Deviation (s) | 0.25 |
| F-statistic | 135.7 |
ClogP: Calculated LogP; TPSA: Topological Polar Surface Area; N_HB_Donors: Number of Hydrogen Bond Donors.
Computational Prediction of Prodrug Bioconversion Pathways and Kinetics
A critical aspect of a carrier-linked prodrug like this compound is that it must be efficiently and selectively converted back to the active parent drug (lamivudine) at the desired site of action. mdpi.comfrontiersin.org Computational methods can be employed to predict the metabolic pathways and kinetics of this bioconversion process.
The cleavage of the linker between galactose and lamivudine is expected to be an enzymatic process. frontiersin.org The specific enzymes involved depend on the chemical nature of the linker (e.g., ester, amide, or carbamate). Computational approaches can help identify the likely metabolic enzymes by:
Substrate Docking: Docking the this compound conjugate into the active sites of various human metabolic enzymes (e.g., carboxylesterases, glycosidases) to identify which ones can accommodate the prodrug as a substrate. liverpool.ac.uk
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can model the chemical reaction of the bond cleavage within the enzyme's active site. QM is used to describe the electronic changes in the reacting atoms, while MM is used for the larger protein environment. This allows for the calculation of the reaction's activation energy, providing an estimate of the reaction rate.
These predictive models help in designing a linker that is stable in systemic circulation but is readily cleaved by enzymes prevalent in the target tissue, such as the liver. nih.gov This ensures the timely release of active lamivudine inside hepatocytes, maximizing therapeutic efficacy.
In Silico Optimization of Conjugate Structure for Desired Properties
In silico optimization integrates the findings from molecular docking, MD, QSAR, and bioconversion studies into a rational design cycle to refine the structure of the this compound conjugate for a set of desired properties. ru.nl This iterative process allows for the multi-parameter optimization of the prodrug candidate before committing to costly and time-consuming chemical synthesis and biological testing.
The optimization goals for a this compound conjugate typically include:
High binding affinity and selectivity for the ASGPR to ensure efficient liver targeting.
Appropriate stability in the bloodstream to minimize premature cleavage and off-target effects.
Efficient enzymatic cleavage within hepatocytes to ensure rapid release of active lamivudine.
Favorable physicochemical properties , such as aqueous solubility, to facilitate formulation. nih.gov
For example, if initial docking studies (6.1) show high affinity for ASGPR but subsequent bioconversion modeling (6.3) predicts poor cleavage, the linker can be computationally modified. A new linker can be designed and evaluated in silico for both its docking score and its predicted cleavage rate. Similarly, if a QSAR model (6.2) predicts that a certain structural modification would enhance receptor binding, that modification can be incorporated, and the new structure can be re-evaluated for its other properties using docking and simulation tools. This feedback loop of computational design, prediction, and evaluation allows for the rapid exploration of chemical space to identify a conjugate with the optimal balance of properties for therapeutic success. frontiersin.org
Future Research Directions and Conceptual Advancements
Exploration of Novel Glycosylation Linkages and Architectures
The way a sugar molecule, like galactose, is attached to a drug, such as lamivudine (B182088), can significantly impact its stability, targeting ability, and how the drug is released. beilstein-journals.org The bond connecting the sugar and the drug, known as the glycosidic bond, is crucial. beilstein-journals.org The spatial arrangement of this bond determines the molecule's properties and biological function. beilstein-journals.org
Currently, much research focuses on creating a specific type of glycosidic bond, the β-selective linkage, which has shown promise. beilstein-journals.org However, there is a growing interest in exploring other types of linkages and molecular structures. This includes investigating different attachment points on both the sugar and the drug, as well as creating more complex, branched sugar structures, known as multivalent glycoconjugates. rsc.org These multivalent structures can enhance the targeting of specific cells by binding more strongly to multiple receptors on the cell surface. rsc.org
Future work will likely involve a combination of chemical synthesis and enzymatic methods to create these novel glycoconjugates. rsc.org Enzymes, acting as biological catalysts, can offer a high degree of precision in forming specific glycosidic bonds that are difficult to achieve through purely chemical means. rsc.org
Development of Multi-Functional Glycoconjugates for Diverse Cellular and Subcellular Targets
The concept of "one drug, one target" is evolving. The next generation of glycoconjugates aims to incorporate multiple functionalities into a single molecule. For instance, a lamivudine-galactose conjugate could be further modified to include a component that enhances its uptake into specific parts of the cell, like the mitochondria or the nucleus, or a component that helps in imaging the drug's location in the body. acs.orgnih.gov
Researchers are exploring the attachment of different types of molecules to achieve this. These can include peptides, antibodies, or other small molecules that act as signals to guide the drug to its intended destination. scirp.org For example, a glycoconjugate could be designed to not only target liver cells but also to specifically interact with receptors found on cancerous liver cells, making the treatment more precise. scirp.orgscirp.org
The development of these multi-functional glycoconjugates involves complex chemical strategies to link the different components together in a way that preserves the function of each part. acs.orgnih.gov The goal is to create a single, elegant system that can perform multiple tasks, from targeted delivery to therapy and diagnosis.
Integration with Advanced "Smart" or Stimuli-Responsive Delivery Platforms
"Smart" drug delivery systems are designed to release their payload in response to specific triggers, which can be internal (like changes in pH or the presence of certain enzymes) or external (like light or temperature). thno.orgmdpi.comnih.gov Integrating this compound into these platforms could offer an unprecedented level of control over where and when the drug is released.
For example, a this compound conjugate could be enclosed within a nanoparticle that is designed to break down and release the drug only in the acidic environment of a tumor. thno.org Another approach could involve using nanoparticles that respond to an external magnetic field, allowing for the targeted release of the drug in a specific area of the liver. mdpi.com
These stimuli-responsive systems can be designed to react to a variety of triggers:
pH-responsive: Taking advantage of the fact that diseased tissues, like tumors, are often more acidic than healthy tissues. thno.org
Redox-responsive: Utilizing the different chemical environments inside and outside of cells to trigger drug release. thno.org
Enzyme-responsive: Designing the system to be broken down by enzymes that are more abundant in the target tissue. mdpi.com
Temperature-responsive: Using externally applied heat to trigger drug release in a specific location. frontiersin.org
The combination of the targeting ability of galactose with the controlled release mechanisms of these smart platforms holds immense promise for improving the effectiveness and reducing the side effects of lamivudine therapy. rsc.org
Challenges and Opportunities in Glycoprodrug Research and Development
While the future of glycoprodrugs like this compound is bright, there are several challenges that need to be addressed. nih.govnih.gov
Challenges:
Complexity of Synthesis: Creating complex glycoconjugates with precise linkages and multiple functionalities can be a significant synthetic challenge. beilstein-journals.org
Understanding Biological Interactions: Fully understanding how these complex molecules interact with biological systems, from individual cells to the entire organism, is a major undertaking. rsc.org
Scalability and Cost: Developing manufacturing processes that are efficient, scalable, and cost-effective is crucial for the widespread clinical application of these therapies. rsc.org
Regulatory Hurdles: The novelty and complexity of these drug delivery systems present new challenges for regulatory agencies in terms of establishing guidelines for their evaluation and approval. nih.gov
Opportunities:
Personalized Medicine: The ability to design highly specific and targeted drug delivery systems opens the door to personalized medicine, where treatments can be tailored to the individual patient's needs. nih.gov
Treating a Wider Range of Diseases: The principles of glycoconjugate design can be applied to a wide variety of drugs and diseases, extending beyond liver diseases to include other cancers, infectious diseases, and genetic disorders. frontiersin.org
Improved Therapeutic Outcomes: By increasing the concentration of the drug at the target site and reducing off-target effects, glycoprodrugs have the potential to significantly improve the effectiveness and safety of many existing therapies. scirp.orgscirp.org
Advancements in Basic Science: The development of these sophisticated molecular tools will also advance our fundamental understanding of biology, particularly in the areas of cell signaling and disease mechanisms. frontiersin.org
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing lamivudine-galactose conjugates, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling lamivudine (a nucleoside analog) with galactose via glycosylation or carbamate linkages. Reaction conditions (e.g., solvent, temperature, catalyst) must be optimized to avoid side products. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 270 nm (λ_max for lamivudine) and mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, particularly to verify glycosidic bond formation .
Q. How should researchers design experiments to assess this compound stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers mimicking physiological pH (e.g., phosphate-buffered saline at pH 7.4) and temperature (37°C). Use HPLC to quantify degradation products over time. Include controls with pure lamivudine and galactose to distinguish conjugate-specific degradation pathways. Differential scanning calorimetry (DSC) can assess thermal stability .
Q. What are the best practices for characterizing this compound solubility and partition coefficients?
- Methodological Answer : Determine aqueous solubility via shake-flask method with HPLC quantification. For partition coefficients (log P), use octanol-water partitioning followed by UV-Vis spectrophotometry. Ensure equilibration times are validated to avoid kinetic artifacts. Report results with standard deviations from triplicate experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may arise from differences in metabolic processing or cellular uptake. Perform parallel assays:
In vitro : Use hepatic cell lines (e.g., HepG2) to assess intracellular drug release via LC-MS/MS.
In vivo : Track pharmacokinetics (plasma/tissue concentrations) in rodent models using radiolabeled conjugates.
Cross-validate findings with immunohistochemistry to localize drug distribution. Address variability by standardizing animal models and cell culture conditions .
Q. What experimental strategies optimize this compound targeting to hepatocytes while minimizing off-target effects?
- Methodological Answer :
- Ligand Design : Modify galactose orientation to enhance asialoglycoprotein receptor (ASGPR) binding. Use molecular docking simulations to predict binding affinities.
- Delivery Systems : Encapsulate conjugates in galactosylated nanoparticles; characterize size (dynamic light scattering) and surface charge (zeta potential).
- Specificity Testing : Compare uptake in hepatocyte vs. non-parenchymal cell lines using flow cytometry with fluorescently tagged conjugates .
Q. How should researchers handle conflicting spectroscopic data when confirming this compound structure?
- Methodological Answer : Contradictions between NMR and MS data often stem from impurities or isomerization.
Repurify the compound using preparative HPLC.
Reanalyze with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
Validate with high-resolution MS (HRMS) and infrared (IR) spectroscopy to confirm functional groups.
Document all raw data and processing parameters in supplementary materials for transparency .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include confidence intervals and assess heteroscedasticity. For skewed data, employ non-parametric methods like Kruskal-Wallis. Report effect sizes and power analysis to justify sample sizes .
Methodological Guidance
- Data Presentation : Follow journal guidelines (e.g., Med. Chem. Commun.) for figures: use color-coded chromatograms, avoid overcrowding tables, and highlight key results in supplementary materials .
- Reproducibility : Document experimental protocols in the main text (e.g., solvent ratios, centrifugation speeds) and deposit raw spectra/chromatograms in repositories like Zenodo .
- Literature Integration : Cite primary sources for reaction methodologies and spectroscopic standards, avoiding over-reliance on reviews .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
